4-Chloro-3-(ethanesulfonyl)benzoic acid
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Overview
Description
4-Chloro-3-(ethanesulfonyl)benzoic acid is an organic compound with the molecular formula C9H9ClO4S It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 4-position and an ethanesulfonyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(ethanesulfonyl)benzoic acid typically involves the chlorination of 3-(ethanesulfonyl)benzoic acid. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atom is introduced at the 4-position of the benzoic acid ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(ethanesulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base, such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of 3-(ethanesulfonyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-Chloro-3-(ethanesulfonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(ethanesulfonyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atom and ethanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chlorobenzoic acid: Similar structure but lacks the ethanesulfonyl group.
3-(Ethanesulfonyl)benzoic acid: Similar structure but lacks the chlorine atom.
4-Chloro-3-(methylsulfonyl)benzoic acid: Similar structure with a methylsulfonyl group instead of ethanesulfonyl.
Uniqueness: 4-Chloro-3-(ethanesulfonyl)benzoic acid is unique due to the presence of both chlorine and ethanesulfonyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
651058-93-4 |
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Molecular Formula |
C9H9ClO4S |
Molecular Weight |
248.68 g/mol |
IUPAC Name |
4-chloro-3-ethylsulfonylbenzoic acid |
InChI |
InChI=1S/C9H9ClO4S/c1-2-15(13,14)8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
KDIIKGKSAWIAFI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
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